The Mechanism of Action of Odiparcil in Mucopolysaccharidosis: A Technical Guide
The Mechanism of Action of Odiparcil in Mucopolysaccharidosis: A Technical Guide
A Deep Dive into a Novel Substrate Reduction Therapy for Glycosaminoglycan Accumulation Disorders
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of odiparcil, an investigational oral small molecule therapy for the treatment of mucopolysaccharidoses (MPS). It is intended for researchers, scientists, and drug development professionals actively involved in the field of lysosomal storage disorders and glycosaminoglycan (GAG) biology.
Mucopolysaccharidoses are a group of rare, inherited lysosomal storage disorders caused by deficiencies in enzymes responsible for the degradation of GAGs. This enzymatic defect leads to the progressive accumulation of GAGs within lysosomes, resulting in cellular dysfunction and multi-organ pathology. Odiparcil represents a novel therapeutic approach, known as substrate reduction therapy, which aims to decrease the synthesis of GAGs, thereby alleviating the cellular burden of their accumulation.
Core Mechanism of Action: Diversion of Glycosaminoglycan Synthesis
Odiparcil is a β-D-xyloside derivative that functions as a competitive substrate for galactosyltransferase I (β4GalT7), a critical enzyme in the GAG biosynthesis pathway.[1] Normally, GAG synthesis is initiated on a core protein via a xylose residue. By acting as an alternative substrate, odiparcil initiates the synthesis of GAG chains that are not attached to a core protein.[2][3] These "free" GAG chains, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), are soluble and readily secreted from the cell into the extracellular space and subsequently excreted in the urine.[3][4][5] This diversion of GAG synthesis effectively reduces the amount of GAGs that would otherwise be targeted to the lysosome for degradation, thus mitigating the consequences of the underlying enzymatic deficiency in MPS.[2][3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of odiparcil in reducing GAG accumulation and its pharmacodynamic effects have been evaluated in various in vitro, in vivo, and clinical settings. The following tables summarize the key quantitative findings.
In Vitro Efficacy
| Cell Type | GAG Type | Treatment | Effect | Reference |
| MPS VI Patient Fibroblasts | Chondroitin Sulfate (CS) | Odiparcil (10 µM) | Efficiently reduced intracellular CS | [4][6] |
| Bovine Aortic Endothelial Cells | Sulfated GAGs (mainly CS/DS) | Odiparcil | Stimulated secretion into culture media | [4][7] |
In Vivo Efficacy in MPS VI Mouse Model
| Tissue | Parameter | Treatment | Effect | p-value | Reference |
| Liver | Total Sulfated GAGs | Odiparcil | Significant reduction | <0.05 to <0.001 | [2][4] |
| Kidney | Total Sulfated GAGs | Odiparcil | Significant reduction | <0.05 to <0.01 | [2][4] |
| Trachea | Cartilage Thickening | Odiparcil | Diminished pathological thickening | Not specified | [3][4] |
| Femoral Growth Plates | Cartilage Thickening | Odiparcil | Diminished pathological thickening | Not specified | [3][4] |
| Urine | Sulfated GAGs | Odiparcil | Consistent stimulation of excretion | Not specified | [2][4] |
Phase IIa Clinical Trial in Adult MPS VI Patients (iMProveS Study)
| Parameter | Patient Cohort | Treatment | Result | Reference |
| Urinary GAGs | ERT and non-ERT | Odiparcil (250mg & 500mg BID) | Dose-dependent increase in total uGAGs, CS, and DS | [8][9] |
| Clinical Outcomes | ERT-treated | Odiparcil | Improvements in pain, corneal clouding, cardiac, vascular, and respiratory functions vs. placebo | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of odiparcil.
Quantification of Total Sulfated GAGs (Blyscan Assay)
The Blyscan assay is a quantitative dye-binding method for the analysis of sulfated glycosaminoglycans.
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Sample Preparation: Tissues (e.g., liver, kidney) are homogenized and digested with papain to release GAGs.
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Assay Procedure:
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An aliquot of the GAG-containing extract is mixed with the Blyscan dye reagent (1,9-dimethylmethylene blue).
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The GAG-dye complex is formed, which is insoluble and precipitates.
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The precipitate is separated by centrifugation.
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A dissociation reagent is added to release the bound dye.
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The absorbance of the resulting solution is measured spectrophotometrically.
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Quantification: The amount of GAG is determined by comparing the absorbance to a standard curve generated with known concentrations of chondroitin sulfate.[2]
Histological Analysis of GAG Accumulation (Alcian Blue Staining)
Alcian blue is a cationic dye that binds to acidic mucosubstances, including sulfated GAGs, staining them blue.
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Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.
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Staining Protocol:
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Sections are deparaffinized and rehydrated.
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Incubation with Alcian blue solution (typically at pH 2.5 to specifically stain sulfated GAGs).
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Washing to remove excess stain.
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Counterstaining (e.g., with Nuclear Fast Red) to visualize cell nuclei.
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Dehydration and mounting.
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Analysis: The intensity and distribution of the blue staining are qualitatively or semi-quantitatively assessed by microscopy to determine the extent of GAG accumulation.[2][4]
Analysis of Urinary GAGs (LC/MS/MS)
Liquid chromatography-tandem mass spectrometry provides a sensitive and specific method for the quantification of different GAG species in urine.
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Sample Preparation: Urine samples are centrifuged to remove particulates. An internal standard is added.
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Enzymatic Digestion: Specific enzymes (e.g., chondroitinase ABC, heparinases) are used to digest GAGs into their constituent disaccharides.
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Chromatographic Separation: The resulting disaccharides are separated using liquid chromatography.
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Mass Spectrometry Detection: The separated disaccharides are ionized and detected by a tandem mass spectrometer, which allows for their specific identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[2] This method can distinguish between different GAGs like chondroitin sulfate and dermatan sulfate.[8][10]
Conclusion
Odiparcil's mechanism of action as a substrate reduction therapy presents a promising oral treatment paradigm for MPS, particularly for types characterized by the accumulation of dermatan and chondroitin sulfates such as MPS I, II, VI, and VII.[3][5] By diverting the synthesis of GAGs to a secretable form, odiparcil reduces the intracellular accumulation that drives the pathophysiology of these devastating disorders. The preclinical and clinical data generated to date support this mechanism, demonstrating a reduction in tissue GAG storage and a corresponding increase in urinary GAG excretion.[4][8] Further clinical investigation is ongoing to fully elucidate the long-term safety and efficacy of odiparcil in the MPS patient population.
References
- 1. ES2633806T3 - Use of odiparcil in the treatment of a mucopolysaccharidosis - Google Patents [patents.google.com]
- 2. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI—Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with odiparcil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inventiva announces positive results from Phase IIa clinical study with odiparcil in mucopolysaccharidosis type VI - Inventiva Pharma [inventivapharma.com]
- 10. researchgate.net [researchgate.net]
